Evidence 1: Measured MAO-B Inhibition and Isoform Selectivity Profile
The compound 6-bromo-5-fluoroquinazolin-2(1H)-one exhibits a defined, albeit moderate, inhibitory profile against human Monoamine Oxidase B (MAO-B) with an IC50 of 2,690 nM [1]. Critically, it demonstrates significant selectivity over the MAO-A isoform (IC50 = 143,000 nM), resulting in a selectivity index of >53-fold for MAO-B [1]. This level of selectivity is a key differentiator from other MAO-B inhibitors or non-selective quinazolinone derivatives. While other C6-substituted quinazolinone analogs can achieve higher potency (e.g., some derivatives with IC50 < 100 nM [2]), this compound's unique halogenation pattern yields a distinct, moderate-potency, high-selectivity profile that is valuable for specific SAR studies and as a tool compound where a weaker, yet highly selective, probe is required.
| Evidence Dimension | Inhibition of human MAO isoforms (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 2,690 nM; MAO-A IC50: 143,000 nM |
| Comparator Or Baseline | MAO-A isoform |
| Quantified Difference | MAO-B inhibition is 53.2 times more potent than MAO-A inhibition. |
| Conditions | Recombinant human MAO-B and MAO-A enzymes; kynuramine oxidation assay; measurement by fluorometry after 20 minutes. |
Why This Matters
This quantitative selectivity data validates the compound's use as a specific tool for dissecting MAO-B-related pathways without confounding MAO-A activity, a critical factor for procurement decisions in neuroscience research.
- [1] BindingDB. (2013). BDBM50389454 CHEMBL2062875. Retrieved from BindingDB. View Source
- [2] Mostert, S., Petzer, A., & Petzer, J. P. (2015). The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 25(6), 1200-1204. View Source
